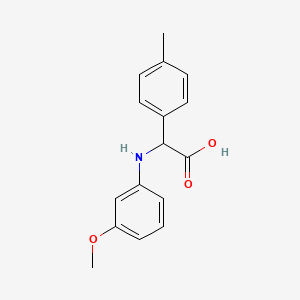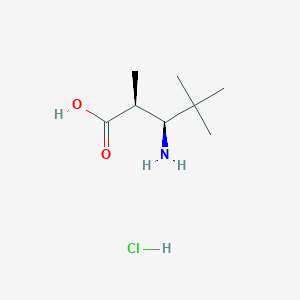
(2S,3S)-3-Amino-2,4,4-trimethylpentanoicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-3-Amino-2,4,4-trimethylpentanoic acid hydrochloride is a chiral amino acid derivative It is known for its unique structural properties, which include a branched aliphatic chain and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-Amino-2,4,4-trimethylpentanoic acid hydrochloride typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial-scale production due to its high yield and substrate universality.
Industrial Production Methods
Industrial production of (2S,3S)-3-Amino-2,4,4-trimethylpentanoic acid hydrochloride often employs biocatalytic processes, which are advantageous due to their efficiency and sustainability. The use of engineered bacteria containing specific enzymes, such as carbonyl reductase and glucose dehydrogenase, allows for the large-scale production of this compound with high stereoselectivity and yield .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-Amino-2,4,4-trimethylpentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the amino group to a corresponding oxime or nitroso compound.
Reduction: The reduction of the carbonyl group in the precursor compounds to form the desired amino acid derivative.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amino acid derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds.
Scientific Research Applications
(2S,3S)-3-Amino-2,4,4-trimethylpentanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of peptides and proteins with specific stereochemistry.
Medicine: This compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2S,3S)-3-Amino-2,4,4-trimethylpentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of biologically active metabolites. These metabolites can then interact with various cellular pathways, influencing processes such as protein synthesis and signal transduction .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Methylglutamate: This compound is structurally similar but differs in the stereochemistry at the 3-position.
Piperidine derivatives: These compounds share a similar amino group but have a different ring structure.
Uniqueness
(2S,3S)-3-Amino-2,4,4-trimethylpentanoic acid hydrochloride is unique due to its specific stereochemistry and branched aliphatic chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H18ClNO2 |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
(2S,3S)-3-amino-2,4,4-trimethylpentanoic acid;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-5(7(10)11)6(9)8(2,3)4;/h5-6H,9H2,1-4H3,(H,10,11);1H/t5-,6-;/m0./s1 |
InChI Key |
LGXJPVQFOZLWOB-GEMLJDPKSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C(C)(C)C)N)C(=O)O.Cl |
Canonical SMILES |
CC(C(C(C)(C)C)N)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


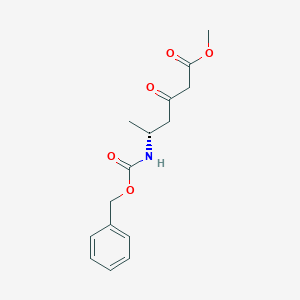

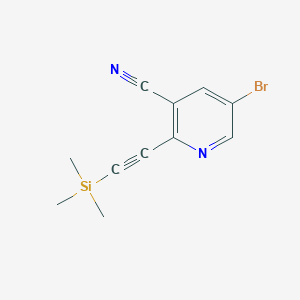
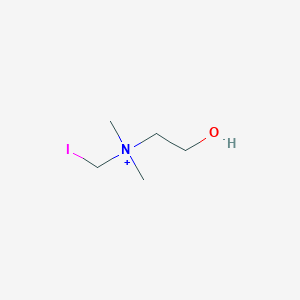
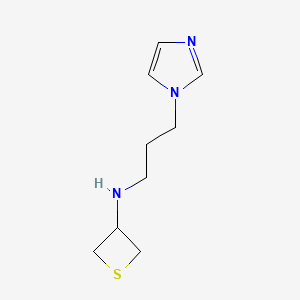
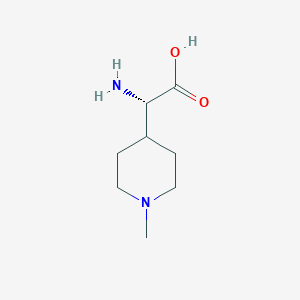
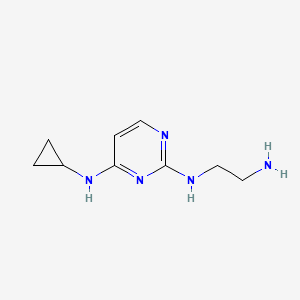

![4H-Thieno[3,2-b]pyrrole-6-carbaldehyde](/img/structure/B12991871.png)

![2-Bromo-9-(2,3-difluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine](/img/structure/B12991884.png)

![3-Amino-5-isopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B12991895.png)
